
7-nitro-1H-indazol-5-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-nitro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C9H7N3O4. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.
Aplicaciones Científicas De Investigación
Methyl 7-nitro-1H-indazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indazole derivatives with potential biological activities.
Biology: Indazole derivatives, including methyl 7-nitro-1H-indazole-5-carboxylate, are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Mecanismo De Acción
Target of Action
Methyl 7-nitro-1H-indazole-5-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
Indazole derivatives are known to interact with their targets (such as the kinases mentioned above) and modulate their activity . This interaction can lead to changes in the cellular processes regulated by these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect various signaling pathways regulated by these kinases . These pathways could include those involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Given its potential interaction with kinases, it can be inferred that its action may lead to changes in the cellular processes regulated by these targets, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of methyl 7-nitro-1H-indazole-5-carboxylate can be influenced by various environmental factors. These can include factors related to the storage and handling of the compound (such as temperature and light exposure), as well as patient-specific factors (such as age, sex, genetic factors, and health status) .
Métodos De Preparación
The synthesis of methyl 7-nitro-1H-indazole-5-carboxylate typically involves the nitration of 1H-indazole-5-carboxylate followed by esterification. One common method includes the reaction of 1H-indazole-5-carboxylic acid with nitric acid to introduce the nitro group at the 7-position. The resulting 7-nitro-1H-indazole-5-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield methyl 7-nitro-1H-indazole-5-carboxylate .
Análisis De Reacciones Químicas
Methyl 7-nitro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted indazoles, and carboxylic acids .
Comparación Con Compuestos Similares
Methyl 7-nitro-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:
Methyl 1H-indazole-5-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Amino-1H-indazole-5-carboxylate: Contains an amino group instead of a nitro group, leading to different interactions with biological targets.
1H-Indazole-5-carboxylic acid: The parent compound without the ester or nitro group, used as a starting material for various derivatives.
The uniqueness of methyl 7-nitro-1H-indazole-5-carboxylate lies in its combination of the nitro and ester functional groups, which confer specific chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
methyl 7-nitro-1H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-4-10-11-8(6)7(3-5)12(14)15/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTDUYFVOYHADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
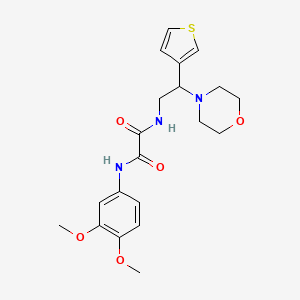
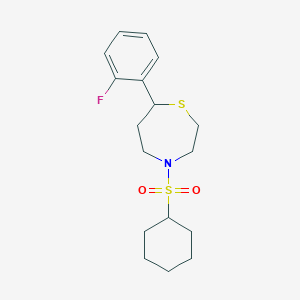
![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)
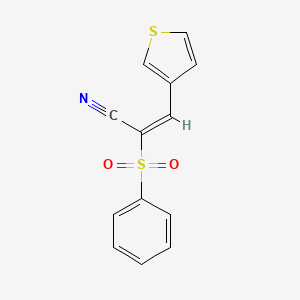
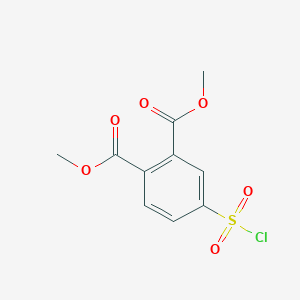
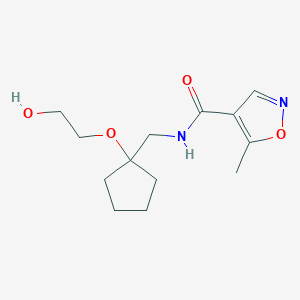
![1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2482115.png)
![ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate](/img/structure/B2482119.png)
![6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2482120.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)
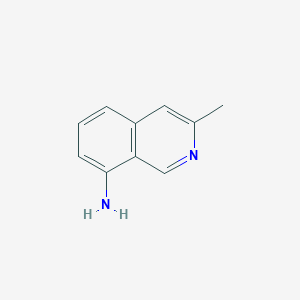
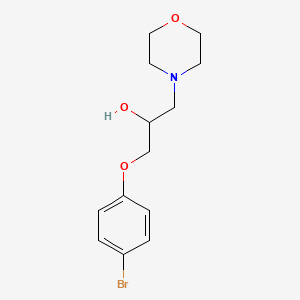
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
![2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482126.png)
